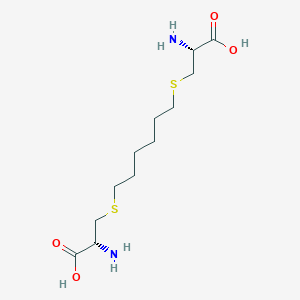![molecular formula C12H19N3O3S B8788778 Benzenesulfonamide, 4-amino-N-[2-(4-morpholinyl)ethyl]- CAS No. 1784-16-3](/img/structure/B8788778.png)
Benzenesulfonamide, 4-amino-N-[2-(4-morpholinyl)ethyl]-
Overview
Description
Benzenesulfonamide, 4-amino-N-[2-(4-morpholinyl)ethyl]- is an organic compound with the molecular formula C12H19N3O3S. It belongs to the class of sulfonamides, which are known for their wide range of pharmacological activities. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, along with a morpholine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-amino-N-[2-(4-morpholinyl)ethyl]- typically involves the reaction of 4-nitrobenzenesulfonamide with 2-(4-morpholinyl)ethylamine. The reaction is carried out under controlled conditions, often involving the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amino group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, often involving high-pressure reactors and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-amino-N-[2-(4-morpholinyl)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of various substituted sulfonamide derivatives.
Scientific Research Applications
Benzenesulfonamide, 4-amino-N-[2-(4-morpholinyl)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-amino-N-[2-(4-morpholinyl)ethyl]- involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim for bacterial infections.
Uniqueness
Benzenesulfonamide, 4-amino-N-[2-(4-morpholinyl)ethyl]- is unique due to the presence of the morpholine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other sulfonamides and contributes to its specific applications in research and industry.
Properties
CAS No. |
1784-16-3 |
|---|---|
Molecular Formula |
C12H19N3O3S |
Molecular Weight |
285.36 g/mol |
IUPAC Name |
4-amino-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H19N3O3S/c13-11-1-3-12(4-2-11)19(16,17)14-5-6-15-7-9-18-10-8-15/h1-4,14H,5-10,13H2 |
InChI Key |
VZARKMIVYCQLLB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B8788702.png)
![[3-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol](/img/structure/B8788712.png)
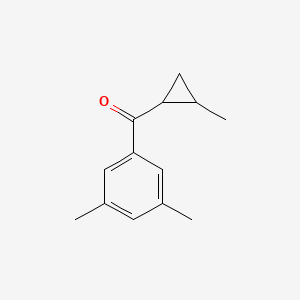

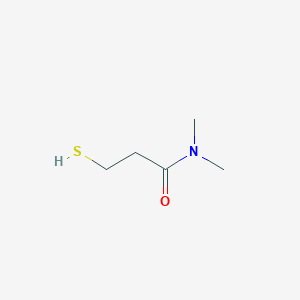


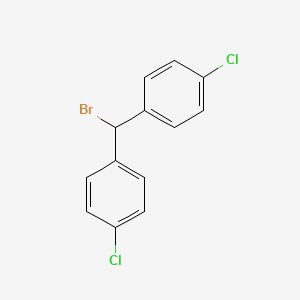
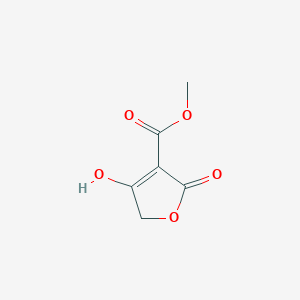


![2-methyl-4H-thiazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B8788801.png)

